molecular formula C12H14N2O2S B3042483 Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate CAS No. 632291-79-3

Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate

Cat. No.: B3042483
CAS No.: 632291-79-3
M. Wt: 250.32 g/mol
InChI Key: YTWKMEHIVUOAJD-UHFFFAOYSA-N
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Description

Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate (CAS 632291-79-3) is a chemical compound built on a pyridinone-derived scaffold, a structure recognized in medicinal and agrochemical research for its versatility as a bioisostere for amides and other heterocycles . The molecular framework features a thioether linkage and ester functionality, making it a valuable intermediate for further chemical derivatization in fragment-based drug design and the development of novel bioactive molecules . While specific bioactivity data for this exact compound is limited in the public domain, its core structure is closely related to "hit" compounds identified in pharmacophore-based virtual screening for insecticidal agents . Structurally similar pyridylthioacetamide derivatives have been synthesized and shown to exhibit promising insecticidal activities against species such as Plutella xylostella . The mechanism of action for this class of compounds is proposed to involve modulation of the ryanodine receptor (RyR), a target for modern insecticides like chlorantraniliprole . The presence of the cyano, methyl ester, and thioether groups on the pyridine ring provides multiple sites for interaction with biological targets and for further optimization to enhance potency and physicochemical properties. This product is intended for research purposes as a building block in synthetic chemistry programs or as a starting material for the investigation of new pesticidal or pharmaceutical agents. Please note: This product is for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

methyl 2-(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-4-10-8(2)5-9(6-13)12(14-10)17-7-11(15)16-3/h5H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWKMEHIVUOAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C=C1C)C#N)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate typically involves the reaction of 3-cyano-6-ethyl-5-methylpyridine with methyl thioacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography or recrystallization, may also be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Chemistry

Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate is primarily explored for its potential pharmaceutical applications. The structural features of this compound suggest it may exhibit biological activity, particularly as an intermediate in the synthesis of more complex pharmaceuticals.

Case Study: Synthesis of Antimicrobial Agents

Research has indicated that derivatives of pyridine compounds, including those with thioacetate groups, may possess antimicrobial properties. For instance, studies have synthesized various analogs to evaluate their efficacy against bacterial strains, demonstrating that modifications in the pyridine structure can significantly influence antimicrobial activity.

Agrochemical Applications

This compound's unique structure also opens avenues for its use in agrochemicals. Pyridine derivatives are often utilized in the development of pesticides and herbicides due to their ability to interact with biological systems in plants and pests.

Case Study: Herbicidal Activity

In one study, researchers evaluated the herbicidal potential of pyridine-based compounds, including this compound. The results indicated promising activity against specific weed species, suggesting further exploration into its formulation as an effective herbicide.

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of functional materials or coatings. Its chemical stability and reactivity can be harnessed to create materials with specific functionalities.

Case Study: Development of Coatings

Research has focused on incorporating thioester compounds into polymer matrices to enhance their properties. This compound has been investigated for its role in improving adhesion and resistance to environmental degradation in coatings.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its reactive thioacetate group can participate in various nucleophilic substitution reactions, facilitating the creation of new compounds.

Case Study: Synthesis Pathways

Several synthetic pathways utilizing this compound have been reported, showcasing its utility in constructing diverse molecular architectures. For example, reactions involving nucleophiles have been optimized to produce novel derivatives with enhanced properties.

Mechanism of Action

The mechanism of action of Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and thioester functional group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are heavily influenced by its substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Pyridine Substituents Thio Group Biological Activity Molar Mass (g/mol) Key Differences
Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate 3-CN, 5-Me, 6-Et Methyl thioacetate Assumed pesticidal ~250.31 Balanced lipophilicity and steric bulk
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () 3-CN, 4,6-distyryl Acetamide Not specified >350 Bulky styryl groups reduce solubility
3-Cyano-2-cyanomethylthio-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylpyridine () 3-CN, 4-(4-MeOPh), 5-EtCO2, 6-Me Cyanomethylthio Not specified ~369.38 Electron-withdrawing ethoxycarbonyl enhances stability
Fluthiacet-methyl () 2-Cl, 4-F, complex aryl Methyl acetate Herbicidal ~434.8 Halogen substituents increase reactivity
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () Pyrimidine ring, 6-Me Ethyl thioacetate Not specified ~288.33 Pyrimidine ring alters electronic properties
Key Observations:
  • Substituent Impact : The target compound’s ethyl and methyl groups provide moderate lipophilicity, likely optimizing membrane permeability compared to bulkier analogs (e.g., distyryl derivatives in ) .
  • Ring System Differences : Pyrimidine-based analogs () exhibit distinct electronic profiles due to additional nitrogen atoms, which may influence binding to biological targets .

ADMET Considerations

  • Metabolism: The cyano group may undergo enzymatic conversion to amides or carboxylic acids, a pathway observed in related pyridine derivatives .
  • Toxicity : Perfluorinated analogs () exhibit persistence in biological systems, but the target’s lack of fluorine suggests lower bioaccumulation risk .

Biological Activity

Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate is an organic compound classified as a pyridine derivative. It features a unique combination of functional groups, including a cyano group, an ethyl group, and a methyl group attached to a pyridine ring, along with a thioester functional group. This structure contributes to its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry.

  • Molecular Formula : C₁₂H₁₄N₂O₂S
  • Molecular Weight : 250.32 g/mol
  • CAS Number : 632291-79-3

Synthesis

The compound is typically synthesized through the reaction of 3-cyano-6-ethyl-5-methylpyridine with methyl thioacetate, often using bases like sodium hydride or potassium carbonate under reflux conditions to facilitate nucleophilic substitution reactions. Advanced techniques such as continuous flow reactors may be employed in industrial settings to enhance yield and purity .

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The cyano and thioester groups are pivotal for its reactivity and binding affinity, potentially influencing various biochemical pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds similar to this compound have shown effective inhibition of microtubule assembly, indicating their role as microtubule-destabilizing agents. In vitro studies demonstrated that certain derivatives could induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase activity and causing morphological changes at micromolar concentrations .

Enzyme Inhibition

The compound may also inhibit specific enzymes involved in metabolic pathways. For example, it has been suggested that similar pyridine derivatives can act on dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation . This inhibition could lead to therapeutic effects in conditions such as cancer and bacterial infections.

Table of Biological Activities

Activity Effect Concentration Reference
Microtubule Assembly Inhibition40.76–52.03% inhibition20 µM
Apoptosis Induction in MDA-MB-231Enhanced caspase activity (1.33–1.57 times)10 µM
DHFR InhibitionHigh affinityVaries

Related Research

  • Synthesis and Evaluation of Analogues : A study synthesized various analogues of this compound, evaluating their biological effects on cancer cell lines. The findings indicated that structural modifications significantly influenced their anticancer properties.
  • Enzyme Interaction Studies : Research focused on the interaction of similar compounds with DHFR revealed that modifications in the pyridine structure could enhance binding affinity and increase inhibitory potency against cancer cell growth.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate, and how can reaction parameters be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution at the pyridin-2-ylthio position. A common approach involves reacting a pyridine-2-thione precursor (e.g., 3-cyano-6-ethyl-5-methylpyridin-2(1H)-thione) with methyl chloroacetate in ethanol under reflux, using sodium acetate as a base to deprotonate the thiol group . Optimization includes adjusting molar ratios (e.g., 1:1.2 for thione:chloroacetate), reaction time (3–6 hours), and temperature (60–80°C). Post-reaction purification via recrystallization (ethanol/water) yields >85% purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., thioether linkage at C2, methyl/ethyl groups).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 293.08).
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and packing motifs. For pyridine-thioacetates, monoclinic systems (space group P2₁/c) are typical .

Q. How can thermal and hydrolytic stability be assessed under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Heat samples at 40–80°C for 24–72 hours in sealed vials; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C; quantify intact compound using UV-Vis (λ~270 nm for pyridine absorbance) .

Advanced Research Questions

Q. What computational strategies predict electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The cyano and thioether groups lower LUMO energy (-1.8 eV), enhancing electrophilicity at the pyridine ring. Solvent effects (ethanol) are incorporated via the SMD model .

Q. How can mechanistic discrepancies in thioether bond formation be resolved during synthesis?

  • Methodological Answer : Competing pathways (SN2 vs. radical mechanisms) are tested via:

  • Kinetic Studies : Monitor reaction progress under varying light/dark conditions (radical inhibitors like TEMPO reduce yields if mechanism is radical-based).
  • Isotopic Labeling : Use deuterated ethanol (CD₃CD₂OD) to track solvent participation in transition states via ²H NMR .

Q. What strategies link structural modifications to bioactivity in pesticidal or pharmaceutical applications?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., replacing ethyl with propyl or cyano with nitro). Test bioactivity against target enzymes (e.g., acetylcholinesterase inhibition for pesticidal activity).
  • Docking Simulations : Use AutoDock Vina to model interactions with enzyme active sites (e.g., pyridine-thioacetates binding to cytochrome P450). Validate with IC₅₀ assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate
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Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate

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